

## Introduction: Defining the Molecule and Its Context

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### Compound of Interest

Compound Name: 2,6-Dipropylaniline  
CAS No.: 261527-91-7  
Cat. No.: B3188965

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**2,6-Dipropylaniline**, identified by CAS number 261527-91-7, is a primary aromatic amine characterized by a benzene ring substituted with an amino n-propyl groups at the ortho positions.<sup>[1]</sup> This specific substitution pattern places it in the class of sterically hindered anilines. It is crucial to distinguish from its more commonly referenced isomer, 2,6-diisopropylaniline (CAS 24544-04-5), as the difference in the alkyl chain structure—straight versus branched—imparts subtle but significant changes in physical properties and reactivity.<sup>[2]</sup>

The presence of the bulky n-propyl groups flanking the amino functional group is the most defining structural feature. This steric shielding kinetically hinders the nitrogen atom, modulating its nucleophilicity and basicity compared to unhindered anilines.<sup>[3]</sup> This guide provides a comprehensive overview of the properties, spectroscopic signature, synthesis, reactivity, and safe handling of **2,6-dipropylaniline** for professionals in research and chemical development.

## Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical properties and spectroscopic fingerprint is foundational to its application in any experimental setting.

### Physicochemical Properties

The properties of **2,6-dipropylaniline** are summarized in the table below. These values are critical for predicting its behavior in various solvent systems, purification strategies (e.g., distillation), and assessing its environmental distribution. The octanol-water partition coefficient (LogKow) of 3.38, for instance, indicates a significant lipophilic character.<sup>[4]</sup>

Property	Value	Unit	Source(s)
CAS Number	261527-91-7	-	
Molecular Formula	C <sub>12</sub> H <sub>19</sub> N	-	[1]
Molecular Weight	177.29	g/mol	[1]
Boiling Point	277	°C	
Melting Point	22.3	°C	[4]
Density	0.933	g/cm <sup>3</sup>	[4]
Vapor Pressure	3.04e-3	mmHg	[4]
Water Solubility	1.92e-3 (experimental)	M	[4]
LogKow (Octanol-Water)	3.38 (experimental)	-	[4]
pKa (Basic Apparent)	4.39 (experimental)	-	[4]
Refractive Index	1.53	-	[4]

```
graph "Molecular_Structure" {
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  node [shape=plaintext, fontcolor="#202124"];
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```
edge [color="#5F6368"];

// Benzene Ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic bonds (double bonds for representation)
C1 -- C2 [style=double];
C3 -- C4 [style=double];
C5 -- C6 [style=double];

// Substituents
N1 [pos="0,2!", label="NH2", fontcolor="#34A853"];
C1 -- N1;

// Propyl group 1 (left)
C2_P1 [pos="-1.74,1!", label="CH2"];
C2 -- C2_P1;
C2_P2 [pos="-2.61,0.5!", label="CH2"];
C2_P1 -- C2_P2;
C2_P3 [pos="-3.48,1!", label="CH3"];
C2_P2 -- C2_P3;

// Propyl group 2 (right)
C6_P1 [pos="1.74,1!", label="CH2"];
C6 -- C6_P1;
C6_P2 [pos="2.61,0.5!", label="CH2"];
C6_P1 -- C6_P2;
C6_P3 [pos="3.48,1!", label="CH3"];
C6_P2 -- C6_P3;

// Aromatic Protons
H3 [pos="-1.5,-1!", label="H"];
C3 -- H3;
H4 [pos="0,-1.8!", label="H"];
C4 -- H4;
H5 [pos="1.5,-1!", label="H"];
C5 -- H5;
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graph [rankdir="LR", splines=ortho];
```

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edge [color="#4285F4", arrowhead=normal];
```

```
// Nodes
```

```
Reactants [label="Aniline +\n1-Propene (or 1-Halopropane)"];  
Reactor [label="High-Pressure Autoclave\nCatalyst (e.g., Al-Anilide)\n280-310°C", shape=cylinder, fillcolor="];  
Crude [label="Crude Product Mixture\n(Mono-, Di-, Poly-alkylated anilines)"];  
Purification [label="Fractional Distillation\n(Under Vacuum)", shape=invhouse, fillcolor="#EA4335"];  
Product [label="Pure 2,6-Dipropylaniline", shape=ellipse, fillcolor="#34A853"];
```

```
// Edges
```

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Reactants -> Reactor [label="Charge"];  
Reactor -> Crude [label="Reaction & Cooldown"];  
Crude -> Purification [label="Transfer"];  
Purification -> Product [label="Isolation"];  
}
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**Figure 2:** Generalized workflow for the synthesis of **2,6-dipropylaniline**.

## Representative Experimental Protocol (Conceptual)

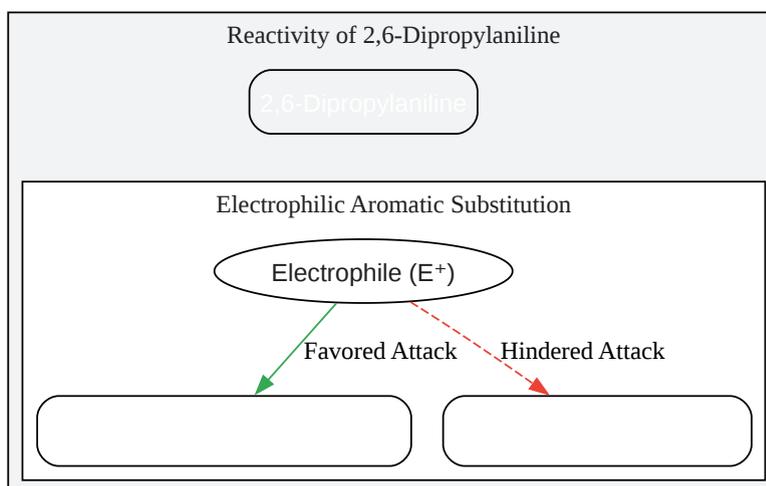
This protocol is a self-validating system; progress can be monitored at each stage to ensure the transformation is proceeding as expected.

- **Catalyst Preparation & Reactor Setup:** A high-pressure autoclave (e.g., 0.5 L) equipped with a stirrer, thermocouple, and pressure gauge is rendered purged with argon). For an aluminum-anilide catalyst system, aniline and aluminum foil are charged into the reactor. [5]2. Charging Reactants: Aniline and the autoclave. The vessel is sealed and heated. The alkylating agent (e.g., 1-propene) is then introduced to achieve the desired molar ratio (e.g., 1 propene). [5]3. Reaction Execution: The mixture is heated to a high temperature (e.g., 280–310°C), initiating the reaction. [6]The reaction progress is monitored by observing the pressure drop as the gaseous propene is consumed. The reaction is maintained at temperature for a set duration (e.g., 1-8 hours).
- **Work-up and Purification:** After cooling, the autoclave is vented. The crude reaction mixture is quenched (e.g., with water to destroy the catalyst), and the organic layer is separated.
- **Isolation:** The final product is isolated from unreacted starting material and other byproducts (e.g., 2-propylaniline, 2,4,6-tripropylaniline) via fractionation under reduced pressure. The purity of the fractions can be validated by Gas Chromatography (GC).

## Chemical Reactivity and Potential Applications

The reactivity of **2,6-dipropylaniline** is dominated by its steric hindrance.

- **Reactivity of the Amino Group:** The two ortho-propyl groups physically block access to the nitrogen lone pair. This significantly reduces its nucleophilicity compared to aniline. While it can still undergo reactions like acylation or serve as a ligand for metal centers, the reaction rates are often slow, and forcing conditions may be required. [7]This property is valuable in catalysis, where it can be used to create bulky ligands that stabilize reactive metal centers and control the stereochemical outcome of a reaction. [2]
- **Electrophilic Aromatic Substitution:** The amino group is a powerful activating, ortho-, para-director. However, the extreme steric bulk at the ortho positions makes electrophilic attack at these sites highly unfavorable. Consequently, electrophiles will almost exclusively attack the para position. This high regioselectivity is a synthetic advantage. For example, nitration of the closely related 2,6-diisopropylaniline with a nitric/sulfuric acid mixture yields the 4-nitro product with high selectivity. [8]



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**Figure 3:** Steric direction of electrophilic substitution.

Potential applications for **2,6-dipropylaniline** include:

- Ligand Synthesis: As a precursor for bulky N-donor ligands used in organometallic chemistry and homogeneous catalysis. [2]\* Polymer Additives: A block for antioxidants or stabilizers where steric hindrance can prevent unwanted side reactions.
- Pharmaceutical/Agrochemical Intermediates: As a starting material for complex, highly substituted active ingredients.

### Part 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 261527-91-7 is not widely disseminated, a reliable hazard assessment can be made based on the toxicology of its isomers and structurally similar anilines, such as 2,6-diisopropylaniline and 2,6-dimethylaniline. [9][10][11]

#### Hazard Identification

- Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other substituted anilines. [10]\* Irritation: Expecte and serious eye irritation. [12]\* Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects. [11]

#### Recommended Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming these hazards and employing appropriate controls.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.
  - Respiratory Protection: If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed a before reuse.

#### First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

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